molecular formula C16H14N2O2S B11837108 3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one CAS No. 923586-09-8

3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one

Cat. No.: B11837108
CAS No.: 923586-09-8
M. Wt: 298.4 g/mol
InChI Key: HONXCODLKXKEQC-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is a complex organic compound that features a unique combination of a cyclopropylthiazole ring and a methoxyisoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylthiazole intermediate, which is then coupled with a methoxyisoquinolinone precursor. Common reagents used in these reactions include cyclopropylamine, thioamide, and methoxyisoquinoline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyclopropyl-thiazol-2-yl)-3-thiophen-2-yl-acrylonitrile
  • 2-(4-Cyclopropyl-thiazol-2-yl)-3-(5-methyl-furan-2-yl)-acrylonitrile

Uniqueness

3-(4-Cyclopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is unique due to its specific combination of a cyclopropylthiazole ring and a methoxyisoquinolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

923586-09-8

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H14N2O2S/c1-20-11-4-5-12-10(6-11)7-13(17-15(12)19)16-18-14(8-21-16)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,19)

InChI Key

HONXCODLKXKEQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC(=C2)C3=NC(=CS3)C4CC4

Origin of Product

United States

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